molecular formula C20H19ClFN5O B2456776 (2-chloro-4-fluorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1421455-40-4

(2-chloro-4-fluorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2456776
CAS RN: 1421455-40-4
M. Wt: 399.85
InChI Key: HKBWECLPGZUIKO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a phenyl ring which is a common structure in many organic compounds. The presence of chloro and fluoro substituents on the phenyl ring indicates that it’s a halogenated compound. The compound also contains a pyrimidinyl group and a piperazinyl group, both of which are common in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis route would depend on the desired configuration and the available starting materials. Common techniques might include nucleophilic substitution reactions for introducing the halogens, and condensation reactions for forming the pyrimidinyl and piperazinyl rings .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms in the molecule. Mass spectrometry can provide information about the molecular weight of the compound. X-ray crystallography can be used to determine the 3D structure of the molecule .


Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. The halogens might be susceptible to nucleophilic substitution reactions. The pyrimidinyl and piperazinyl rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on its structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents. The compound might have a high boiling point due to the presence of multiple rings .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling the compound .

Future Directions

The compound could be further studied for its potential applications, especially in medicinal chemistry. Modifications could be made to its structure to improve its activity or reduce its toxicity .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5O/c1-14-23-18(25-6-2-3-7-25)13-19(24-14)26-8-10-27(11-9-26)20(28)16-5-4-15(22)12-17(16)21/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBWECLPGZUIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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